molecular formula C19H21FN2O B1327353 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-09-0

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327353
CAS No.: 898783-09-0
M. Wt: 312.4 g/mol
InChI Key: VWRXMBUMYYPGFL-UHFFFAOYSA-N
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Description

3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21FN2O and a molecular weight of 312.39. This compound is used in scientific research and has diverse applications due to its unique molecular structure, making it valuable for studies in pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-fluorobenzophenone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzophenone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound’s unique structure makes it valuable for the development of advanced materials, including polymers and nanomaterials.

    Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazinomethyl) benzophenone
  • 3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone
  • 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Uniqueness

3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it particularly valuable in pharmaceutical research .

Properties

IUPAC Name

(3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRXMBUMYYPGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643874
Record name (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-09-0
Record name (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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